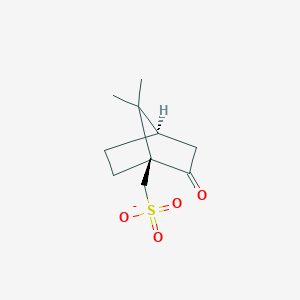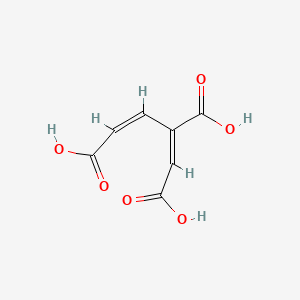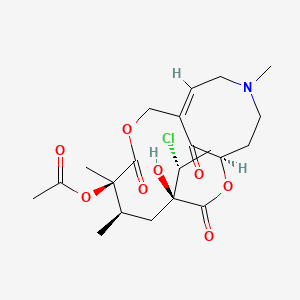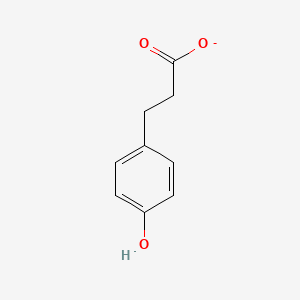
Phloretate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phloretate is a hydroxy monocarboxylic acid anion that is the conjugate base of phloretic acid, arising from deprotonation of the carboxy group. It derives from a propionate. It is a conjugate base of a phloretic acid.
Wissenschaftliche Forschungsanwendungen
Polybenzoxazine Synthesis
Phloretate, specifically in the form of phloretic acid, is explored as a renewable building block for polybenzoxazine synthesis. It enhances the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This approach opens up various applications in materials science due to the vast number of hydroxyl-bearing compounds available (Trejo-Machin et al., 2017).
Radical Scavenging Activity
This compound demonstrates significant potential in inactivating various radicals through double hydrogen atom transfer and other mechanisms. This property suggests that this compound could contribute to health benefits associated with polyphenol-rich diets by directly scavenging radicals (Amic et al., 2016).
Cytoprotective Effects
This compound exhibits cytoprotective effects on mammalian cells, displaying antioxidant, anti-inflammatory, and anti-tumor activities. The mechanisms of these effects and the bioavailability of this compound in humans are areas of ongoing research (de Oliveira, 2016).
Percutaneous Absorption
This compound is investigated for its role in enhancing the transdermal delivery of drugs, such as lignocaine hydrochloride, demonstrating its potential as a penetration enhancer (Valenta et al., 2001).
Photoprotective Effect
This compound derivatives, like phloretin 3',3-disulfonate, show potential in skin photoprotection. They protect against UVB-induced damage by attenuating DNA damage, oxidative stress, and inflammation (Shin et al., 2014).
Antidiabetic Potential
This compound is identified as an α-glucosidase inhibitor, suggesting its utility in diabetes management. It forms a complex with the enzyme, indicating its role in glycemic control (Han et al., 2017).
Antioxidant Pharmacophore
This compound exhibits potent antioxidant activity and is found to possess a unique antioxidant pharmacophore, different from those in other flavonoids (Rezk et al., 2002).
Neuroprotective Effects
It has shown nootropic, neuroprotective, and neurotrophic effects in experimental models, suggesting its potential in treating neurological conditions like Alzheimer's disease (Ghumatkar et al., 2015).
Eigenschaften
Molekularformel |
C9H9O3- |
|---|---|
Molekulargewicht |
165.17 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C9H10O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5,10H,3,6H2,(H,11,12)/p-1 |
InChI-Schlüssel |
NMHMNPHRMNGLLB-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1CCC(=O)[O-])O |
Kanonische SMILES |
C1=CC(=CC=C1CCC(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


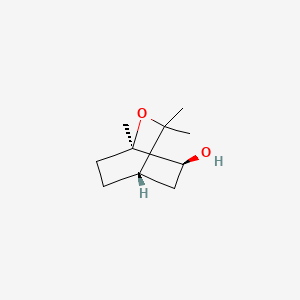
![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide](/img/structure/B1238312.png)
![2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1238313.png)
![1-[(3R)-1-(2-cyclohexyl-2-oxoethyl)-5-ethyl-9-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea](/img/structure/B1238314.png)


